molecular formula C13H22N4O5S B8180078 H2N-PEG2-N3 (TosOH)

H2N-PEG2-N3 (TosOH)

Cat. No.: B8180078
M. Wt: 346.41 g/mol
InChI Key: CMBIRCPXWWMTQE-UHFFFAOYSA-N
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Description

H2N-PEG2-N3 (TosOH) is a compound used extensively in click chemistry. It contains an azide group and is often employed as a linker in various applications. The compound is known for its ability to facilitate the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2N-PEG2-N3 (TosOH) typically involves the reaction of polyethylene glycol (PEG) with azide and amine groupsThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of H2N-PEG2-N3 (TosOH) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

H2N-PEG2-N3 (TosOH) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valued in various chemical and biological applications .

Common Reagents and Conditions

Major Products

The primary product of the CuAAC reaction involving H2N-PEG2-N3 (TosOH) is a triazole-linked compound. This product is highly stable and can be further functionalized for various applications .

Scientific Research Applications

H2N-PEG2-N3 (TosOH) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H2N-PEG2-N3 (TosOH) involves its participation in click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper(I) catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for various applications. The molecular targets and pathways involved include the formation of stable triazole rings, which enhance the stability and functionality of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H2N-PEG2-N3 (TosOH) is unique due to its optimal balance of flexibility and reactivity. The presence of both azide and amine groups allows for versatile applications in click chemistry, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanamine;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H14N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBIRCPXWWMTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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